molecular formula C13H11N3O3 B6033101 N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide

N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide

Cat. No.: B6033101
M. Wt: 257.24 g/mol
InChI Key: LVEWLTUZLLZZGL-YFVJMOTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydroxyimino group attached to a phenylethylidene moiety. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and ability to produce high yields. Additionally, the use of renewable resources such as biomass-derived furfural can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The hydroxyimino group can be reduced to form amino derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the furan ring .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, amino derivatives, and substituted furan compounds. These products can have various applications in medicinal chemistry and materials science .

Scientific Research Applications

N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex furan derivatives.

    Biology: Exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases caused by microbial resistance.

    Industry: Used in the production of bio-based chemicals and materials due to its renewable origin

Mechanism of Action

The mechanism of action of N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The hydroxyimino group plays a crucial role in this process by forming reactive intermediates that interact with membrane lipids. Additionally, the furan ring enhances the compound’s ability to penetrate bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

  • Furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific reactions that other furan derivatives may not, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(Z)-[(2E)-2-hydroxyimino-1-phenylethylidene]amino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-13(12-7-4-8-19-12)16-15-11(9-14-18)10-5-2-1-3-6-10/h1-9,18H,(H,16,17)/b14-9+,15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEWLTUZLLZZGL-YFVJMOTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CO2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.